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OSH45 protein

Phosphate acquisition Transcription factor engineering Crop nutrient-use efficiency

OSH45 protein (Oryza sativa homeobox 45; also designated Homeobox protein knotted-1-like 13, KNOSD, UniProt Q0J6N4) is a nuclear-localized transcription factor belonging to the TALE/KNOX homeobox family, class II subfamily, encoded by a single gene on rice chromosome 8 (LOC_Os08g19650 / Os08g0292900). OSH45 was originally isolated as one of three alternative splice variants from this locus—together with OSH42 and OSH44—which share an identical homeodomain and acidic transactivation domain but diverge in their N- and C-terminal extensions.

Molecular Formula C33H33FO6
Molecular Weight 0
CAS No. 170138-61-1
Cat. No. B1171186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSH45 protein
CAS170138-61-1
SynonymsOSH45 protein
Molecular FormulaC33H33FO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OSH45 Protein (Homeobox Transcription Factor KNOSD) — Identity, Classification, and Procurement-Relevant Baseline for Rice Phosphate-Use-Efficiency Research


OSH45 protein (Oryza sativa homeobox 45; also designated Homeobox protein knotted-1-like 13, KNOSD, UniProt Q0J6N4) is a nuclear-localized transcription factor belonging to the TALE/KNOX homeobox family, class II subfamily, encoded by a single gene on rice chromosome 8 (LOC_Os08g19650 / Os08g0292900) [1]. OSH45 was originally isolated as one of three alternative splice variants from this locus—together with OSH42 and OSH44—which share an identical homeodomain and acidic transactivation domain but diverge in their N- and C-terminal extensions [2]. Critically, OSH45 is the only KNOX family member functionally validated as a master coordinator of the phosphate (Pi) starvation transcriptional network in rice, acting by upregulating phosphate transporters (OsPT1, OsPT2, OsPT4, OsPT8) and acid phosphatases while simultaneously suppressing Pi-signaling repressors (OsSPX1–3) [1]. Users procuring OSH45 for plant nutrition and crop engineering studies must verify that the material obtained is the recombinant OSH45 protein (374 amino acids, ~40.5 kDa) or its encoding cDNA/expression construct, as the CAS number 170138-61-1 listed on general-chemical vendor sites is NOT the correct identifier for this biological macromolecule and may refer to an unrelated small-molecule entity with the molecular formula C₃₃H₃₃FO₆.

Why Generic Substitution of OSH45 Protein with Other KNOX Homeobox Proteins or Phosphate-Response TFs Fails for Pi-Acquisition Phenotyping and Crop Engineering


Substituting OSH45 with its closest in-class relatives—including the alternative splice products OSH42/OSH44 from the same genetic locus—is scientifically invalid because these isoforms are functionally antagonistic: OSH42 contains a unique N-terminal alanine/glycine-rich domain that completely suppresses the transactivation activity of the shared acidic region, rendering it transcriptionally inert, whereas the OSH45 isoform (the smaller transcript) retains full transactivation capacity [1]. Similarly, other KNOX class II members such as HOS59 and OsKNAT7 regulate grain size and secondary cell wall formation, not phosphate acquisition, while KNOX class I members (OSH1, OSH6, OSH15, OSH71) function in shoot meristem maintenance and internode elongation, showing no involvement in Pi-starvation signaling [2]. Among the broader set of phosphate-responsive transcription factors, the central regulator OsPHR2 drives Pi accumulation but its direct overexpression causes phosphorus toxicity and growth abnormalities due to unrestrained activation of the entire Pi-starvation regulon—a liability that OSH45 overexpression avoids while still achieving 80–90% leaf Pi elevation [3]. This combination of isoform-specific transactivation, pathway selectivity, and toxicity-sparing profile means that experiments or breeding programs designed around OSH45 function cannot be executed with any other known rice homeobox protein or phosphate-signaling TF.

Head-to-Head Quantitative Differentiation of OSH45 Protein Against Closest Analogs: Evidence for Scientific Procurement Decisions


OSH45 Confers 80–90% Leaf Pi Elevation Without Toxicity, in Contrast to OsPHR2-Mediated Uncontrolled Hyperaccumulation

In 28-day-old rice seedlings grown under high-Pi (200 µM) hydroponic conditions, OSH45 overexpression lines displayed an 80–90% increase in leaf inorganic phosphate (Pi) concentration compared to wild-type (WT) plants, while osh45 loss-of-function mutants showed a ~10% reduction in leaf Pi [1]. This contrasts with the central phosphate-starvation regulator OsPHR2, whose direct overexpression is documented in prior literature to cause excessive Pi accumulation leading to phosphorus toxicity symptoms and stunted growth—a phenotype explicitly noted as absent in OSH45 overexpression lines in the corresponding patent disclosure [2]. The OSH45-mediated elevation is specific to phosphorus; shoot concentrations of potassium (K), iron (Fe), calcium (Ca), and copper (Cu) showed no significant differences among WT, osh45 mutant, and OSH45 overexpression lines [1].

Phosphate acquisition Transcription factor engineering Crop nutrient-use efficiency

OSH45 Overexpression Increases Shoot Dry Weight by ~20% Under Phosphate-Limited Conditions, Whereas osh45 Knockout Confers No Growth Penalty Under the Same Stress

Under low-phosphate (LP, 10 µM Pi) hydroponic treatment for 21 days, OSH45 overexpression transgenic rice lines exhibited significantly higher shoot and root fresh weight compared to WT, with shoot dry weight elevated by approximately 20% over WT controls [1]. In contrast, osh45 loss-of-function mutants displayed no significant difference in shoot length, shoot biomass, root length, or root biomass compared to WT under LP conditions, indicating that endogenous OSH45 is not essential for vegetative growth under Pi sufficiency but that its overexpression provides a conditional growth advantage specifically under Pi limitation [1]. Under high-phosphate (HP) conditions, OSH45 overexpression lines exhibited slightly lower shoot and root fresh weight than WT [1], demonstrating that the growth benefit is environment-dependent and does not come at the cost of constitutive growth suppression—a pattern distinct from constitutive growth regulators in the KNOX class I family (e.g., OSH1, OSH15) whose misexpression causes dwarfism or developmental abnormalities regardless of nutrient status.

Low-phosphate tolerance Biomass accumulation Transgenic crop performance

OSH45 Pre-Activates 38% of Phosphate Starvation-Induced Genes Under Nutrient-Replete Conditions, a Transcriptional Priming Phenotype Absent in All Other Characterized KNOX Family Members

Comparative transcriptome profiling of OSH45 overexpression (OSH45-OE) lines versus WT under high-phosphate (HP) conditions identified 2,406 differentially expressed genes (DEGs; fold-change ≥ 2, P < 0.05), of which approximately 60% were upregulated [1]. Strikingly, 708 canonical phosphate starvation-induced (PSI) genes were already upregulated in OSH45-OE plants even under HP conditions, representing ~38% of all known PSI genes in rice; concomitantly, 366 phosphate starvation-suppressed (PSS) genes (~25% of known PSS genes) were downregulated [1]. This 'pre-adaptation' transcriptional state means that OSH45-OE plants require far fewer transcriptional adjustments upon actual Pi deprivation (1,439 DEGs under –P vs. WT, compared to 2,406 DEGs under HP), in contrast to WT plants that must mount a full-scale transcriptional response [1]. No other KNOX class II member (HOS59, OsKNAT7, HOS58, HOS66) has been shown to regulate phosphate starvation-responsive gene batteries; these factors instead control grain size, cell wall biosynthesis, or glume cell elongation [2].

Transcriptional reprogramming Pi starvation pre-adaptation RNA-seq differential expression

Isoform-Selective Transactivation: OSH45 Activates Target Genes Whereas the Co-Expressed Splice Variant OSH42 Is Transcriptionally Silenced by Its N-Terminal Suppressor Domain

The rice homeobox gene at the OSH42/44/45 locus produces at least two distinct transcript classes through differential transcription initiation: a larger transcript encoding OSH42 (containing exons 1 and 3–7) and a smaller transcript encoding OSH45 (exons 2–7), with OSH44 representing an alternative splice variant at intron 6 [1]. Yeast GAL4 DNA-binding domain fusion assays demonstrated that the acidic amino acid-rich region common to both isoforms functions as a potent transactivation domain; however, the larger isoform (OSH42) contains a unique N-terminal alanine/glycine-rich domain that completely suppresses this transactivation activity, rendering OSH42 incapable of activating target gene expression [1]. In contrast, the smaller isoform (OSH45), which lacks this suppressor domain, retains full transactivation capacity [1]. This establishes that procurement of OSH45 (not OSH42/OSH44) is essential for any gain-of-function study: expression of the larger transcript would yield a functionally dead protein despite sharing the identical DNA-binding homeodomain. No other rice KNOX locus is known to produce functionally antagonistic splice variants through this mechanism.

Alternative splicing Transactivation assay KNOX protein domain function

OSH45 Overexpression Upregulates Phosphate Transporter Genes OsPT1, OsPT2, OsPT4, and OsPT8 While Suppressing Pi-Signaling Repressors OsSPX1–3, a Regulatory Logic Distinct from the OsPHR2–OsSPX Activation–Repression Module

RT-qPCR analysis of root tissue from OSH45 overexpression lines revealed significant upregulation of high-affinity phosphate transporters OsPT1, OsPT2, OsPT4, and OsPT8, and concomitant downregulation of the Pi-signaling repressor genes OsSPX1, OsSPX2, and OsSPX3 [1]. This regulatory pattern is mechanistically distinct from the canonical OsPHR2–OsSPX module, where OsPHR2 directly binds P1BS elements in PT gene promoters and is negatively regulated through physical interaction with SPX proteins in a Pi-dependent manner [2]. OSH45 operates outside this feedback loop: by suppressing SPX repressors, OSH45 indirectly relieves inhibition on OsPHR2 while simultaneously and independently upregulating PT transporter expression—a dual mechanism that potentiates Pi acquisition without triggering the SPX-mediated negative feedback that constrains OsPHR2 activity under Pi-replete conditions [1]. In osh45 knockout lines, OsPT1 and OsPT8 expression was decreased compared to WT, confirming the endogenous requirement for OSH45 in maintaining basal PT expression [1].

Phosphate transporter regulation SPX-PHR signaling module RT-qPCR gene expression

OSH45 Is the Only KNOX Class II Member Strongly and Specifically Induced in Roots Under Phosphate Starvation, Enabling Conditional Expression-Based Experimental Designs Not Feasible with Constitutively Expressed KNOX Genes

Transcript abundance analysis across the rice KNOX gene family reveals that OSH45 mRNA is strongly and specifically induced in roots under Pi-starvation conditions (0 µM Pi), whereas its closest class II relatives (HOS58, HOS59, HOS66) and class I members (OSH1, OSH6, OSH15, OSH71) show no Pi-responsive transcriptional regulation [1]. The original 1995 characterization further demonstrated that the OSH45 transcript (the smaller splice form) is expressed in leaves, stems, and rachis but not in roots, flowers, or suspension callus cells under standard nutrient conditions [2]—indicating that Pi starvation not only upregulates OSH45 but also expands its tissue expression domain to include roots, the primary site of Pi acquisition. This conditional, tissue-specific induction pattern contrasts with the constitutive expression of OSH1 in the shoot apical meristem and the broad expression of OSH15 and OSH71 across vegetative tissues irrespective of nutrient status, making OSH45 uniquely suitable for inducible, tissue-targeted Pi-response experimental designs.

Phosphate starvation induction Tissue-specific expression KNOX family expression atlas

Validated Research and Translational Application Scenarios for OSH45 Protein Based on Quantitative Differential Evidence


Phosphate-Use-Efficiency Crop Engineering via OSH45 Overexpression Without Pleiotropic Growth Penalty

Transgenic overexpression of OSH45 under a constitutive promoter (e.g., ZmUbi) in rice achieves ~20% shoot dry weight increase under low-Pi field-analogous conditions (10 µM Pi), coupled with 80–90% higher leaf Pi accumulation, without the phosphorus toxicity or dwarfism associated with OsPHR2 overexpression [1]. This scenario is directly supported by the CN120905244A patent, which claims the OSH45 gene and its encoded protein for improving crop phosphorus absorption and low-nutrient stress tolerance in breeding programs [2]. Researchers should use the OSH45 coding sequence (NCBI Reference Sequence: NM_001067975.1 / NP_001061467.2) and verify isoform identity to exclude the functionally inert OSH42 splice variant.

Transcriptional Pre-Adaptation Reporter System for Pi Starvation Studies Using OSH45-Regulated PSI Gene Panels

The unique ability of OSH45 to pre-activate ~38% of phosphate starvation-induced genes under nutrient-replete conditions enables construction of transcriptional reporter lines (e.g., OsPT1pro::GUS or OsSPX1pro::LUC in OSH45-OE background) that provide a sensitized genetic background for chemical or genetic screens targeting Pi signaling modulators [1]. Because no other KNOX protein produces this pre-adaptation state, OSH45-OE lines serve as an irreplaceable positive-control genetic background for high-throughput screening of compounds or mutations that potentiate or suppress the Pi-starvation transcriptional program.

Isoform-Specific Antibody Validation and Chromatin Immunoprecipitation (ChIP) for OSH45 Target Gene Identification

Because OSH42 and OSH45 share an identical homeodomain and C-terminal acidic region, antibodies raised against recombinant OSH45 protein (e.g., Cusabio CSB-PA605205XA01OFG) will cross-react with OSH42 [1]. Validated application of such antibodies for ChIP-seq or western blotting requires: (i) verification that the detected signal originates from the smaller (OSH45) isoform using isoform-discriminating primers in RT-qPCR of the immunoprecipitated material, and (ii) use of osh45 knockout lines as a true negative control to subtract OSH42 background [2]. This scenario is specific to OSH45/42 due to their unique shared-epitope/divergent-function relationship.

Dual-Mechanism Pi Acquisition Enhancement by Stacking OSH45 Overexpression with OsPHR2 Desensitization Alleles

OSH45 overexpression suppresses SPX repressors while upregulating PT transporters through a mechanism independent of the OsPHR2-P1BS activation pathway, suggesting a combinatorial strategy where OSH45-OE (which relieves SPX-mediated inhibition of OsPHR2) is stacked with OsPHR2 gain-of-function alleles that are partially insensitive to residual SPX binding [1]. This synergistic approach is uniquely enabled by OSH45's dual regulatory logic—upregulating PT genes directly while suppressing their repressors—which is not achievable with any other single transcription factor. Quantitative validation should measure additive or synergistic effects on root Pi uptake rates (³³P-orthophosphate influx assays) in double-transgenic lines.

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